Methyl 3-methoxy-2-naphthoate
Description
Overview of Methyl 3-methoxy-2-naphthoate in Organic Chemistry Research
In the realm of organic chemistry, this compound primarily serves as a versatile precursor and intermediate. Its naphthalene (B1677914) core, functionalized with both a methoxy (B1213986) and a methyl ester group, offers multiple reactive sites for further chemical transformations. This allows for the strategic construction of more complex molecules, including those with potential applications in medicinal chemistry and materials science. smolecule.comontosight.ai The compound is particularly noted for its role in studies exploring the activation and cleavage of C-O bonds, a fundamentally important area in synthetic organic chemistry. orgsyn.org
Historical Development and Key Milestones in the Study of this compound
Detailed historical accounts specifically chronicling the first synthesis and subsequent key milestones of this compound are not extensively documented in readily available literature. However, its synthesis is rooted in the broader history of naphthoic acid chemistry, which has been of interest since the late 19th and early 20th centuries. The development of methods for the synthesis of substituted naphthoic acids and their esters has been driven by their potential as intermediates for dyes and pharmaceuticals. google.com The now-commonplace synthesis of this compound from 3-hydroxy-2-naphthoic acid represents a refinement of classical esterification and etherification reactions. A notable modern synthetic procedure has been well-documented in Organic Syntheses, providing a reliable and scalable method for its preparation, which can be considered a milestone in ensuring its accessibility to the research community. orgsyn.org
Contemporary Significance and Emerging Research Frontiers for this compound
The contemporary significance of this compound lies in its continued use as a key building block. Researchers are exploring the synthesis of novel polysubstituted naphthalenes from this and related compounds, with an eye toward creating molecules with specific electronic or biological properties. acs.orgresearchgate.netnih.gov The functional groups present in this compound allow for its incorporation into larger, more complex systems, including polymers and pharmacologically active scaffolds. ontosight.ai An emerging research frontier is the use of computational studies to predict the reactivity and properties of its derivatives, potentially accelerating the discovery of new applications. The development of new catalytic methods for the functionalization of the naphthalene core also represents an active area of investigation.
Unaddressed Research Questions and Objectives in this compound Chemistry
Despite its utility, several research questions surrounding this compound remain. A key objective is the development of more efficient and environmentally benign synthetic routes to this compound and its derivatives. While current methods are effective, they often rely on traditional reagents and conditions. The exploration of greener synthetic pathways, perhaps utilizing biocatalysis or more sustainable catalytic systems, is an area ripe for investigation.
Furthermore, a comprehensive exploration of the biological activity of a wider range of derivatives of this compound is warranted. While the parent compound itself is not known for significant biological activity, its structural motifs are present in some bioactive molecules. smolecule.com A systematic study of how modifications to its structure affect its interaction with biological targets could lead to the discovery of new therapeutic agents. Finally, the full potential of this compound in materials science, for example in the synthesis of novel organic electronic materials or functional polymers, is yet to be fully realized and represents a promising avenue for future research. smolecule.comontosight.ai
Detailed Research Findings
The synthesis of this compound is most commonly achieved through the methylation of 3-hydroxy-2-naphthoic acid. A well-established and high-yielding procedure involves the use of a methylating agent such as methyl iodide or dimethyl sulfate (B86663) in the presence of a base like potassium carbonate in a suitable solvent like N,N-dimethylformamide (DMF). orgsyn.orgprepchem.com
A detailed synthetic protocol published in Organic Syntheses describes the reaction of 3-hydroxy-2-naphthoic acid with an excess of methyl iodide and potassium carbonate in anhydrous DMF at 40°C for 14 hours. orgsyn.org This method provides the product in high yield (typically around 96%) after extraction and purification by column chromatography. orgsyn.org
This compound can be further transformed into other useful compounds. For instance, it can be reduced to the corresponding alcohol or serve as a substrate in cross-coupling reactions to introduce new substituents onto the naphthalene ring. A notable application is its use in nickel-catalyzed reductive cleavage of the methoxy group to yield methyl 2-naphthoate, a reaction that contributes to the understanding of C-O bond activation. orgsyn.org
Data Tables
Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 13041-60-6 | chemicalbook.comsigmaaldrich.com |
| Molecular Formula | C₁₃H₁₂O₃ | chemicalbook.com |
| Molecular Weight | 216.23 g/mol | chemicalbook.com |
| Appearance | White to light yellow powder or crystals | cookechem.comtcichemicals.com |
| Melting Point | 48-51 °C | chemicalbook.comcookechem.com |
| Boiling Point | 217 °C at 30 mmHg | chemicalbook.comcookechem.com |
| Solubility | Soluble in methanol (B129727) | chemicalbook.comcookechem.com |
| Density | 1.166 g/cm³ (predicted) | cookechem.com |
| Flash Point | > 230 °F | chemicalbook.comcookechem.com |
Spectroscopic Data of this compound
| Spectroscopy | Data | Reference(s) |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 8.32 (s, 1H), 7.83 (d, J=8.3 Hz, 1H), 7.75 (d, J=8.3 Hz, 1H), 7.53 (ddd, J=8.2, 6.9, 1.2 Hz, 1H), 7.39 (ddd, J=8.1, 6.9, 1.2 Hz, 1H), 7.22 (s, 1H), 4.02 (s, 3H), 3.97 (s, 3H) | orgsyn.org |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 166.34, 155.37, 135.78, 132.40, 128.33, 128.07, 127.19, 126.15, 124.07, 121.45, 106.46, 55.56, 51.87 | orgsyn.org |
| Infrared (neat, cm⁻¹) | 1732, 1632, 1281, 1210, 1074 | orgsyn.org |
| High-Resolution Mass Spectrometry (HRMS) | Calculated for C₁₃H₁₂O₃ [M+H]⁺: 217.0859, Found: 217.0844 | orgsyn.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 3-methoxynaphthalene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3/c1-15-12-8-10-6-4-3-5-9(10)7-11(12)13(14)16-2/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPLSAOVNAXJHHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2C=C1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00304838 | |
| Record name | Methyl 3-methoxy-2-naphthoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00304838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13041-60-6 | |
| Record name | 13041-60-6 | |
| Source | DTP/NCI | |
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| Record name | Methyl 3-methoxy-2-naphthoate | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID00304838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 3-Methoxy-2-naphthoate | |
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Synthetic Methodologies and Strategies
Established Synthetic Pathways for Methyl 3-methoxy-2-naphthoate
The most conventional and widely documented method for preparing this compound is through the simultaneous O-methylation of the hydroxyl group and esterification of the carboxylic acid group of 3-hydroxy-2-naphthoic acid. This transformation is typically accomplished in a one-pot reaction.
The process involves treating 3-hydroxy-2-naphthoic acid with a methylating agent in the presence of a base. orgsyn.orgprepchem.com Common methylating agents include iodomethane (B122720) (methyl iodide) and dimethyl sulfate (B86663). orgsyn.org360iresearch.com A base, typically anhydrous potassium carbonate (K₂CO₃), is used to deprotonate the acidic phenolic hydroxyl and carboxylic acid groups, facilitating the nucleophilic attack on the methylating agent. orgsyn.orgprepchem.com The reaction is generally carried out in a polar aprotic solvent, such as N,N-dimethylformamide (DMF) or acetone. orgsyn.org360iresearch.com These established pathways are known for their high efficiency and excellent yields, often exceeding 95%. orgsyn.orgorgsyn.org
A detailed procedure published in Organic Syntheses describes the reaction of 3-hydroxy-2-naphthoic acid with 5.2 equivalents of iodomethane and 4.0 equivalents of potassium carbonate in anhydrous DMF. orgsyn.org The mixture is stirred at 40°C for 14 hours, yielding the final product as a colorless oil after extraction and purification by column chromatography. orgsyn.org
Table 1: Comparison of Established Synthetic Pathways for this compound
| Starting Material | Methylating Agent | Base | Solvent | Temperature | Time | Yield | Source(s) |
| 3-Hydroxy-2-naphthoic acid | Iodomethane | K₂CO₃ | DMF | 40°C | 14 h | 96% | orgsyn.orgorgsyn.org |
| 3-Hydroxy-2-naphthoic acid | Methyl iodide | K₂CO₃ | DMF | 70°C | 16 h | ~100% | prepchem.com |
| 7-Bromo-3-hydroxy-2-naphthoic acid | Dimethyl sulfate | K₂CO₃ | Acetone | Reflux | 10 h | 86% | 360iresearch.com |
Novel Approaches and Innovations in the Synthesis of this compound
Recent advancements in chemical synthesis have introduced novel strategies that offer improvements in efficiency, safety, and environmental impact.
While the primary synthesis of this compound itself is not typically catalytic, the compound serves as a key substrate in novel nickel-catalyzed transformations. orgsyn.org Specifically, the C-O bond of the methoxy (B1213986) group can be selectively cleaved in a reductive manner. orgsyn.orgorgsyn.org In one example, this compound is treated with bis(cyclooctadiene)nickel(0) (Ni(COD)₂) as a catalyst and tricyclohexylphosphine (B42057) (PCy₃) as a ligand to yield Methyl 2-naphthoate. orgsyn.org This catalytic C-O bond activation represents a powerful strategy for modifying molecular scaffolds, allowing for the removal of a directing group after it has served its purpose in guiding other functionalizations on the naphthalene (B1677914) ring. orgsyn.org
The principles of green chemistry are increasingly being applied to the synthesis of naphthoate derivatives. One prominent method involves the use of dimethyl carbonate (DMC) as an environmentally benign methylating agent, which can replace toxic reagents like methyl halides. smolecule.com For related naphthol compounds, continuous-flow gas-phase reactions using DMC in the presence of potassium carbonate have achieved high conversion rates to methoxy products, generating minimal waste. smolecule.com
Furthermore, biocatalysis presents a sustainable alternative for specific transformations. Enzymes, such as O-methyltransferases, have been shown to catalyze the regiospecific methylation of dihydroxynaphthoic acids, offering a highly selective and environmentally friendly synthetic route under mild conditions. rsc.org Another green strategy involves optimizing processes to improve atom economy, such as recycling unreacted starting materials from a previous batch into the next, a technique demonstrated in the methylation of related hydroxybenzoic acids. google.com
For industrial-scale production, synthetic processes can be optimized using continuous flow reactors. smolecule.com This technology offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and greater consistency in product quality. smolecule.comresearchgate.net The synthesis of various carboxylic acid esters has been adapted to continuous processes, which can significantly increase the rate of reaction, especially in the final stages of conversion where batch reactions tend to slow down. google.com Investing in continuous processing technologies is seen as a key strategy for enhancing the production flexibility and lowering the operational costs associated with manufacturing precursors like 3-hydroxy-2-naphthoic acid. 360iresearch.com
Mechanism-Based Synthesis of this compound and its Derivatives
The synthesis of derivatives from this compound has been the subject of mechanistic studies. Research into the nickel-catalyzed reductive cleavage of the C-O bond has provided significant insight. orgsyn.org It was demonstrated, through both experimental and computational evidence, that the commonly accepted Ni(0)/Ni(II) catalytic cycle involving an oxidative addition into the C-OMe bond is not the operating mechanism. orgsyn.org Instead, the evidence points towards a pathway involving catalytically active Ni(I) intermediates. These species are likely generated via a comproportionation event of an initially formed Ni(II) species. orgsyn.org This deeper mechanistic understanding allows for more rational design and optimization of catalytic systems for C-O bond functionalization.
Optimization of Reaction Conditions and Yield for this compound Synthesis
The high yields reported for the established synthesis of this compound are a result of careful optimization of reaction conditions. Key parameters that are controlled include stoichiometry, temperature, and reaction time.
The procedure detailed in Organic Syntheses specifies using a significant excess of the methylating agent, iodomethane (5.2 equivalents), and a stoichiometric excess of the base, potassium carbonate (4.0 equivalents), to ensure the complete methylation of both the hydroxyl and carboxylic acid functionalities of the starting material. orgsyn.orgorgsyn.org The reaction temperature is maintained at a mild 40°C, which is sufficient to drive the reaction to completion over 14 hours while minimizing potential side reactions. orgsyn.orgorgsyn.org These optimized conditions reliably produce the target compound in a 96% yield. orgsyn.orgorgsyn.org An alternative procedure uses a higher temperature of 70°C for 16 hours, also resulting in a near-quantitative yield. prepchem.com The choice of conditions can be tailored based on the desired reaction time and available equipment.
Table 2: Optimized Reaction Conditions for this compound Synthesis
| Parameter | Optimized Condition | Rationale | Reported Yield | Source(s) |
| Starting Material | 3-Hydroxy-2-naphthoic acid | Commercially available precursor | 96% | orgsyn.orgorgsyn.org |
| Reagent Stoichiometry | 5.2 eq. Iodomethane, 4.0 eq. K₂CO₃ | Drives reaction to completion | 96% | orgsyn.orgorgsyn.org |
| Solvent | Anhydrous DMF | Good solubility for reactants, aprotic nature favors Sₙ2 reaction | 96% | orgsyn.orgorgsyn.org |
| Temperature | 40°C | Balances reaction rate with minimizing side products | 96% | orgsyn.orgorgsyn.org |
| Reaction Time | 14 hours | Sufficient time for complete conversion at 40°C | 96% | orgsyn.orgorgsyn.org |
Advanced Spectroscopic and Structural Elucidation
Application of Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Methyl 3-methoxy-2-naphthoate
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules in solution. For this compound, standard 1D ¹H and ¹³C NMR provide the initial framework of its chemical structure.
The ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) reveals distinct signals corresponding to the aromatic protons on the naphthalene (B1677914) ring and the protons of the two methyl groups. The ¹³C NMR spectrum complements this by showing the expected 13 carbon signals, including those of the carbonyl group, the aromatic carbons, and the methyl carbons of the ester and ether functionalities.
| ¹H and ¹³C NMR Spectroscopic Data for this compound | | :--- | :--- | | Nucleus | Chemical Shift (δ) in CDCl₃ | | ¹H | 8.32 (s, 1H), 7.83 (d, 1H), 7.75 (d, 1H), 7.53 (ddd, 1H), 7.39 (ddd, 1H), 7.22 (s, 1H), 4.02 (s, 3H), 3.97 (s, 3H) | | ¹³C | 166.34, 155.37, 135.78, 132.40, 128.33, 128.07, 127.19, 126.15, 124.07, 121.45, 106.46, 55.56, 51.87 | Data sourced from Organic Syntheses, 2014, 91, 260-272.
While 1D NMR suggests the structure, 2D NMR experiments provide unambiguous proof of atomic connectivity. For this compound, several 2D techniques would be employed for full structural assignment. qut.edu.ausci-hub.seresearchgate.netnih.gov
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For instance, it would show correlations between the coupled aromatic protons on the naphthalene ring, confirming their relative positions.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would definitively link each aromatic proton signal to its corresponding carbon signal and assign the methyl proton signals at δ 4.02 and δ 3.97 to their respective methoxy (B1213986) and ester methyl carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It is particularly powerful for identifying quaternary carbons and linking molecular fragments. Key HMBC correlations would be expected from the methoxy protons (δ 3.97) to the C3 carbon (δ 155.37) and from the ester methyl protons (δ 4.02) to the carbonyl carbon (δ 166.34), confirming the placement of these groups.
Solid-state NMR (ssNMR) provides information about the molecule's structure and environment in its crystalline, powdered form, which can differ significantly from its state in solution. mst.edu Since this compound is a crystalline solid, ssNMR is a valuable tool for its characterization. chemicalbook.comsigmaaldrich.com The technique is highly sensitive to the local electronic environment and can distinguish between molecules in different crystalline arrangements, known as polymorphs. mdpi.com If this compound were to exist in multiple polymorphic forms, each would yield a distinct ssNMR spectrum due to differences in crystal packing and intermolecular interactions, making ssNMR essential for polymorph identification and characterization.
High-Resolution Mass Spectrometry (HRMS) for Mechanistic Studies Involving this compound
High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a molecule with high precision. For this compound, HRMS provides an exact mass measurement that validates its molecular formula, C₁₃H₁₂O₃. This high level of accuracy is essential to differentiate the compound from other isomers or molecules with the same nominal mass.
| High-Resolution Mass Spectrometry Data | |
| Parameter | Value |
| Molecular Formula | C₁₃H₁₂O₃ |
| Calculated Mass [M+H]⁺ | 217.0859 |
| Found Mass [M+H]⁺ | 217.0844 |
| Data sourced from Organic Syntheses, 2014, 91, 260-272. |
The close agreement between the calculated and found mass provides unequivocal evidence for the compound's elemental composition. Furthermore, predicted collision cross-section (CCS) values for different adducts can aid in structural confirmation. uni.lu
| Predicted Collision Cross Section (CCS) Data | |
| Adduct | Predicted CCS (Ų) |
| [M+H]⁺ | 144.5 |
| [M+Na]⁺ | 153.5 |
| [M-H]⁻ | 149.6 |
| Data sourced from PubChemLite. |
X-ray Crystallography for Single-Crystal and Powder Diffraction Analysis of this compound
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. While the specific crystal structure of this compound is not publicly documented, data for the closely related analogue, 3-methoxy-2-naphthoic acid phenyl ester , provides significant insight into the likely structural properties. researchgate.netresearchgate.net This analogue crystallizes in a monoclinic system, which is a common crystal habit for such aromatic compounds.
| Crystallographic Data for Analogue: 3-methoxy-2-naphthoic acid phenyl ester | |
| Parameter | Value |
| Molecular Formula | C₁₈H₁₄O₃ |
| Crystal System | Monoclinic |
| Space Group | P12₁/c1 |
| a (Å) | 10.374(1) |
| b (Å) | 13.525(1) |
| c (Å) | 10.629(1) |
| β (°) | 107.62(1) |
| Volume (ų) | 1421.4 |
| Z | 4 |
| Data sourced from Zeitschrift für Kristallographie, 2014, 214(2). |
Single-crystal X-ray diffraction on this compound would yield precise data on bond lengths, bond angles, and the planarity of the naphthalene ring system. It would also reveal the conformation of the methoxy and ester groups relative to the ring and detail the intermolecular packing forces, such as π-stacking, that govern the crystal lattice.
Powder X-ray diffraction (PXRD) would serve as a complementary technique. It is used to generate a characteristic diffraction pattern, or "fingerprint," for the crystalline solid. This pattern is useful for confirming the identity of a synthesized batch against a known standard, assessing sample purity, and identifying the specific polymorphic form present.
Vibrational Spectroscopy (IR, Raman) for Conformational Analysis and Bonding Studies in this compound
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule, providing information on functional groups and bonding.
Infrared (IR) spectroscopy is particularly sensitive to polar functional groups. The IR spectrum of this compound shows characteristic absorptions that confirm its key structural features.
Raman spectroscopy is a complementary technique that is highly sensitive to non-polar bonds and symmetric vibrations. usda.gov While an experimental Raman spectrum for this specific compound is not widely available, theoretical analysis based on related naphthoic acid structures indicates which vibrations would be prominent. researchgate.netsigmaaldrich.com Raman spectroscopy would be particularly effective for observing the symmetric stretching vibrations of the naphthalene ring, which are often weak in the IR spectrum. Conversely, the C=O stretch, which is very strong in the IR, would be expected to be weaker in the Raman spectrum. The combination of both IR and Raman spectroscopy provides a more complete vibrational profile of the molecule.
| Vibrational Spectroscopy Data for this compound | | :--- | :--- | :--- | | Technique | Wavenumber (cm⁻¹) | Assignment | | IR | 1732 | C=O (ester) stretch | | IR | 1632 | Aromatic C=C stretch | | IR | 1281 | C-O (ester) stretch | | IR | 1210 | C-O (ether) asymmetric stretch | | IR | 1074 | C-O (ether) symmetric stretch | | Raman (Theoretical) | ~1600 | Aromatic ring breathing (strong) | | Raman (Theoretical) | ~1380 | Aromatic ring vibration (strong) | IR data sourced from Organic Syntheses, 2014, 91, 260-272.
Reactivity Profiles and Reaction Mechanisms
Electrophilic and Nucleophilic Reactions of Methyl 3-methoxy-2-naphthoate
The reactivity of this compound is governed by its constituent functional groups: the ester, the methoxy (B1213986) ether, and the naphthalene (B1677914) aromatic system. The interplay of these groups dictates the compound's behavior towards electrophiles and nucleophiles.
The naphthalene core is an electron-rich aromatic system. The methoxy group at the C-3 position is a powerful electron-donating group, which activates the ring towards electrophilic aromatic substitution. This directing group primarily facilitates substitution at positions ortho and para to itself; however, the specific position of attack on the naphthalene ring system can be influenced by steric factors and the reaction conditions. Aryl methyl ethers are well-known for their role as directing groups in a variety of synthetic transformations, including ortho-metalation and Friedel-Crafts-type reactions. orgsyn.org For instance, the metalation of 2-methoxynaphthalene (B124790) with n-butyllithium has been shown to occur at the 3-position. researchgate.net
The ester functional group is susceptible to nucleophilic acyl substitution. A prominent example is its hydrolysis to the corresponding carboxylic acid, 3-methoxy-2-naphthoic acid, which can occur under acidic or basic conditions. epa.gov The ester can also be reduced. For example, similar naphthoate esters can have their ester functionality reduced to an alcohol using powerful reducing agents like lithium aluminum hydride. smolecule.com
Furthermore, the acyl C–O bond of the ester can be activated and cleaved under specific catalytic conditions. In a nickel-catalyzed process, the acyl C–O bonds of methyl esters, including methyl 2-naphthoate, can be activated via oxidative addition to a nickel(0) complex. The resulting intermediate can then be trapped by nucleophiles, such as anilines, to form amides. nih.gov
The methoxy group itself can undergo nucleophilic substitution, although this typically requires harsh conditions or specific activation. smolecule.com A significant reaction involving the methoxy group is its reductive cleavage. A nickel-catalyzed method has been developed for the reductive cleavage of this compound to yield Methyl 2-naphthoate. orgsyn.orgmpg.de This transformation is achieved using a Ni(COD)₂/PCy₃ catalytic system and a silane (B1218182) reducing agent. orgsyn.org
Table 1: Summary of Electrophilic and Nucleophilic Reactions
| Reaction Type | Reactant/Conditions | Product | Reference |
|---|---|---|---|
| Nucleophilic Acyl Substitution (Amidation) | Aniline, Ni(0) catalyst, Al(OtBu)₃ | Corresponding anilide | nih.gov |
| Reductive Cleavage of Methoxy Group | Ni(COD)₂/PCy₃, Silane | Methyl 2-naphthoate | orgsyn.orgmpg.de |
| Ester Hydrolysis | Acid or Base | 3-methoxy-2-naphthoic acid | epa.gov |
| Electrophilic Aromatic Substitution | Electrophile (e.g., Br₂) | Substituted naphthalene derivative | orgsyn.org |
Photochemical Transformations of this compound
This compound exhibits notable photochemical reactivity. When irradiated with UV light (λ > 280 nm) in a methanol (B129727) solution, it undergoes a photocyclodimerization. acs.org This process yields two primary products: an anti-head-to-head cubane-like photodimer and a [4+4] intermediate. acs.org The direct isolation of the [4+4] intermediate is a significant finding, as it provides insight into the mechanism of naphthalene analogue photodimerization. acs.org X-ray crystal structure analysis has confirmed the chiral nature of the cubane-like dimer. acs.org
The efficiency of such photochemical reactions in related naphthoate esters is attributed to an electron-transfer mechanism. rsc.orgrsc.org In esters containing electron-donating groups, photoinduced cleavage to the carboxylic acid can be relatively efficient. This process is supported by excited state lifetime measurements, which show a significantly shorter singlet lifetime for esters capable of intramolecular electron transfer. rsc.orgrsc.org For naphthoate esters, rapid electron transfer can occur from the excited singlet state. rsc.org
The rate of the photodimerization of this compound is sensitive to external pressure. Applying a pressure of 2000 bars (0.2 GPa) has been found to double the reaction rate in both toluene (B28343) and methanol solutions at 20°C. publish.csiro.auresearchgate.net
Redox Chemistry and Electron Transfer Processes Involving this compound
The redox chemistry of this compound involves both the naphthalene ring system and its substituents. The parent acid of the target compound, 3-methoxy-2-naphthoic acid, can undergo reduction under various conditions to yield products like 1,2,3,4-tetrahydro-2-naphthoic acid or 3-methoxy-1,2-dihydro-2-naphthoic acid. sigmaaldrich.com
As mentioned previously, a key reductive process for this compound itself is the nickel-catalyzed reductive cleavage of the C(sp²)-OMe bond, which converts it to Methyl 2-naphthoate. orgsyn.orgmpg.de
Electron transfer is a fundamental process in the photochemical reactions of naphthoate esters. rsc.orgrsc.org Studies on substituted benzoate (B1203000) and naphthoate esters show that photochemical cleavage is efficient when an electron-donating group is present in the alkyl chain, proceeding via an electron-transfer mechanism. rsc.orgrsc.org The quantum yield for reaction in naphthoate esters, while lower than for benzoates, is still relatively high, supporting a mechanism different from simple hydrogen atom transfer. rsc.org The rate constant for this primary electron transfer step has been estimated to be on the order of 8 x 10⁹ s⁻¹ for a related system. rsc.org The involvement of the naphthyl moiety in such reactions often proceeds with an efficiency comparable to that of phenyl compounds in similar electron-transfer mediated photoreductions. rsc.org
Pericyclic and Concerted Reactions of this compound
Pericyclic reactions are concerted processes that occur via a cyclic transition state without the formation of intermediates. msu.eduunina.it These reactions, which include cycloadditions, electrocyclic reactions, and sigmatropic rearrangements, are defined by their high stereospecificity and are typically governed by the principles of orbital symmetry. msu.edumeta-synthesis.comnih.gov
While the naphthoate ring system itself is often synthesized via pericyclic reactions, particularly the Diels-Alder reaction, cdnsciencepub.comrsc.org the participation of this compound as a reactant in such a reaction has been documented in its photodimerization. The formation of a [4+4] photocyclodimer from this compound upon irradiation is an example of a cycloaddition reaction. acs.org This type of reaction involves the union of two π-electron systems—in this case, two molecules of the naphthoate—to form a cyclic product with new sigma bonds. unina.it The reaction is concerted, proceeding through a cyclic transition state involving the π-electrons of the naphthalene rings.
Table 2: Pericyclic Reaction of this compound
| Reaction Class | Conditions | Description | Product Type | Reference |
|---|---|---|---|---|
| [4+4] Photocycloaddition | UV irradiation (λ > 280 nm) | Dimerization of two naphthoate molecules | Cyclic dimer | acs.org |
Kinetic and Thermodynamic Studies of Reactions Involving this compound
Kinetic and thermodynamic studies provide quantitative insights into the reactivity of this compound.
The photodimerization of this compound has been studied under high pressure. The rate of the reaction was found to double when the pressure was increased from atmospheric to 2000 bars. publish.csiro.auresearchgate.net This acceleration corresponds to an average activation volume (ΔV‡av) of approximately -10 cm³ mol⁻¹. publish.csiro.auresearchgate.net A negative activation volume indicates that the transition state occupies a smaller volume than the reactants, which is consistent with the formation of new bonds in the cycloaddition process.
Table 3: Kinetic Data for Photodimerization
| Parameter | Condition | Value | Reference |
|---|---|---|---|
| Pressure-induced rate increase | 2000 bars (vs. 1 bar) | ~2x | publish.csiro.auresearchgate.net |
| Average Activation Volume (ΔV‡av) | 1 - 2000 bars | ~ -10 cm³ mol⁻¹ | publish.csiro.auresearchgate.net |
Derivatization and Analogue Synthesis
Synthesis of Structurally Modified Analogues of Methyl 3-methoxy-2-naphthoate
The synthesis of this compound is typically achieved by the methylation of 3-hydroxy-2-naphthoic acid. A common laboratory procedure involves treating 3-hydroxy-2-naphthoic acid with a methylating agent like methyl iodide or dimethyl sulfate (B86663) in the presence of a base such as potassium carbonate (K₂CO₃) in a solvent like dimethylformamide (DMF) or acetone. mdpi.comorgsyn.org This reaction efficiently converts the phenolic hydroxyl group to a methoxy (B1213986) ether and the carboxylic acid to a methyl ester, yielding the target compound. orgsyn.org
From this core structure, various analogues have been synthesized. A key strategy involves introducing substituents onto the naphthalene (B1677914) ring. For instance, the synthesis of Methyl 7-bromo-3-methoxy-2-naphthoate starts with 7-bromo-3-hydroxy-2-naphthoic acid, which is then methylated using dimethyl sulfate and K₂CO₃. mdpi.com This brominated analogue serves as a crucial intermediate for more complex molecules.
Further derivatization can be achieved by modifying the ester group. The methyl ester of the bromo-analogue can be reduced to the corresponding primary alcohol, (7-bromo-3-methoxynaphthalen-2-yl)methanol, using a reducing agent like lithium aluminium hydride (LiAlH₄). mdpi.com This alcohol can then be oxidized to an aldehyde, 7-bromo-3-methoxy-2-naphthaldehyde, using a reagent such as Dess-Martin periodinane (DMP). mdpi.com
Another modification involves the selective cleavage of the C-O bond of the methoxy group. Using a nickel catalyst system, specifically bis(cyclooctadiene)nickel(0) [Ni(COD)₂] with tricyclohexylphosphine (B42057) (PCy₃), this compound can be converted to Methyl 2-naphthoate. orgsyn.org
The following table summarizes the synthesis of selected analogues.
Table 1: Synthesis of Selected Analogues and Derivatives| Compound Name | Starting Material | Key Reagents | Synthetic Transformation | Reference |
|---|---|---|---|---|
| This compound | 3-Hydroxy-2-naphthoic acid | Dimethyl sulfate, K₂CO₃ | O-methylation and Esterification | mdpi.com |
| Methyl 7-bromo-3-methoxy-2-naphthoate | 7-Bromo-3-hydroxy-2-naphthoic acid | Dimethyl sulfate, K₂CO₃ | O-methylation and Esterification | mdpi.com |
| (7-Bromo-3-methoxynaphthalen-2-yl)methanol | Methyl 7-bromo-3-methoxy-2-naphthoate | LiAlH₄ | Ester Reduction | mdpi.com |
| 7-Bromo-3-methoxy-2-naphthaldehyde | (7-Bromo-3-methoxynaphthalen-2-yl)methanol | Dess-Martin periodinane (DMP) | Alcohol Oxidation | mdpi.com |
| Methyl 2-naphthoate | This compound | Ni(COD)₂, PCy₃ | C-O Bond Cleavage | orgsyn.org |
Functionalization Strategies for this compound Scaffolds
Functionalization of the this compound scaffold can be directed at three main regions: the ester group, the methoxy group, and the aromatic naphthalene ring system.
Modification of the Ester and Methoxy Groups: As detailed previously, the ester group is readily reduced to a primary alcohol, which can be further oxidized to an aldehyde. mdpi.com This aldehyde provides a handle for subsequent reactions like reductive amination or Wittig reactions. The methoxy group can be cleaved under specific catalytic conditions to reveal a hydroxyl group, which can then be used for further derivatization, or to simply yield the demethoxylated product. orgsyn.org
C-H Bond Functionalization: Modern synthetic methods, such as transition-metal-catalyzed C-H bond activation, offer powerful tools for directly introducing functional groups onto the naphthalene ring. ethernet.edu.et While specific examples for this compound are not prevalent, general methodologies for the functionalization of naphthalene derivatives are well-established. These include rhodium-catalyzed reactions for coupling with alkynes and arylboronic acids or palladium-catalyzed benzannulation reactions, which can be used to build more complex polycyclic systems. thieme-connect.com
Oxidative Coupling: The precursor, methyl 3-hydroxy-2-naphthoate, can undergo enantioselective oxidative coupling reactions. Using copper complexes with chiral diamine ligands, two molecules of the naphthoate can be linked to form axially chiral binaphthol derivatives. researchgate.net This strategy highlights how the inherent functionality of the precursor can be exploited to create stereochemically complex architectures.
Design and Synthesis of Prodrug Conjugates Based on this compound
The synthesis of prodrugs involves chemically modifying a drug molecule to improve its physicochemical properties. While specific prodrugs of this compound are not extensively documented, the synthetic methodologies for creating conjugates from similar naphthoic acid structures provide a clear blueprint. The core strategy involves linking the naphthoate scaffold to a carrier moiety, such as a lipid, polymer, or another molecule, via a cleavable linker. nih.govijpsonline.com
Ester and Amide Linkages: The carboxylic acid functionality, obtained by hydrolysis of the methyl ester, is the most common attachment point for prodrug synthesis. This acid can be coupled with a hydroxyl or amine group on a carrier molecule to form an ester or amide bond, respectively. A classic example of this approach is the Steglich reaction, which uses dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) to facilitate the esterification between a carboxylic acid and a hydroxyl group, such as that found on a phospholipid like 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(L-glutamic acid) (DPPE-Glu). ntno.org This method has been used to create phospholipid prodrug conjugates of complex drug molecules. ntno.org
Polymer Conjugates: For creating polymer-drug conjugates, a drug-derived monomer can be synthesized first. For example, the naphthoic acid could be functionalized to create a diol monomer, which can then undergo step-growth polymerization with monomers like glutaryl chloride to form polyesters. nih.gov The drug is released upon degradation of the polymer backbone.
Click Chemistry: A more modern approach involves introducing a functional handle, such as an alkyne or azide, onto the naphthoate scaffold. This allows for conjugation to a carrier molecule functionalized with the complementary group via a highly efficient and specific "click" reaction, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This strategy has been employed to attach fluorescent probes to 2-naphthoic acid derivatives. nih.gov
Ligand Design and Coordination Chemistry Studies with this compound Derivatives
The oxygen atoms of the ester and methoxy groups, as well as the π-system of the naphthalene ring, allow derivatives of this compound to act as ligands in coordination chemistry. The ester group, in particular, has been identified as a crucial directing group in metal-catalyzed reactions. researchgate.net
In the copper-catalyzed oxidative coupling of methyl 3-hydroxy-2-naphthoate, the ester group at the C3 position is believed to coordinate with the copper catalyst, facilitating the enantioselective C-C bond formation. researchgate.net This coordination orients the substrate within the chiral environment of the catalyst, leading to high stereoselectivity.
Furthermore, the deprotonated form of the parent acid, 3-methoxy-2-naphthoate, can act as a ligand to form coordination complexes and polymers. For example, it reacts with zinc to form a coordination polymer, [Zn(3-methoxy-2-naphthoate)]. researchgate.net Similarly, the precursor 3-hydroxy-2-naphthoic acid has been used to synthesize azo-carboxylate ligands which, in turn, form complexes with organotin compounds like triphenyltin(IV) chloride. tandfonline.com In these complexes, the carboxylate group coordinates to the tin atom, leading to five-coordinate structures in the solid state. tandfonline.com These studies demonstrate the utility of the naphthoic acid framework in constructing novel supramolecular assemblies and coordination compounds.
Theoretical and Computational Investigations
Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental to determining the electronic structure and predicting the reactivity of Methyl 3-methoxy-2-naphthoate. These calculations solve approximations of the Schrödinger equation to yield information about molecular orbitals, charge distribution, and energy.
Electronic Structure and Reactivity Descriptors: Studies on related substituted naphthoic acids and naphthyl ethers demonstrate that DFT methods, often using functionals like B3LYP with basis sets such as 6-31G, are employed to calculate a range of physicochemical properties. sciencepublishinggroup.comasianrepo.org These properties, known as quantum chemical descriptors, are crucial for assessing the reactivity of the molecule. Key descriptors include:
Total Energy: The total energy of the optimized molecular structure.
HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity; a smaller gap suggests the molecule is more reactive. asianrepo.org
Electron Affinity and Ionization Potential: These relate to the ability of the molecule to accept or donate an electron, respectively.
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites, which are crucial for predicting how the molecule will interact with other reagents.
In a comparative computational study, the position of the methoxy (B1213986) group on the naphthalene (B1677914) ring was shown to significantly influence reactivity. While the ortho isomer methyl 1-methoxy-2-naphthoate readily reacts with Grignard reagents, the simple change in the location of the alkoxy group to form this compound was found to disrupt this reactivity. nih.gov This highlights how the electronic effects of the substituent positions, which can be precisely modeled by quantum chemical calculations, govern the chemical behavior of the molecule.
| Descriptor | Significance in Predicting Reactivity |
|---|---|
| HOMO Energy | Represents the electron-donating ability of a molecule. Higher energy indicates a better electron donor. |
| LUMO Energy | Represents the electron-accepting ability of a molecule. Lower energy indicates a better electron acceptor. |
| HOMO-LUMO Gap | Indicates chemical stability and reactivity. A smaller gap implies higher reactivity and lower stability. asianrepo.org |
| Chemical Hardness (η) | Measures the resistance to change in electron distribution. Harder molecules have larger HOMO-LUMO gaps. sciencepublishinggroup.com |
| Electronegativity (χ) | Measures the power of a molecule to attract electrons. sciencepublishinggroup.com |
| Dipole Moment (μ) | Indicates the overall polarity of the molecule, influencing its solubility and intermolecular interactions. asianrepo.org |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Effects
Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. nih.gov For this compound, MD simulations can provide critical insights into its conformational flexibility and the influence of different solvent environments on its structure and behavior.
Conformational Analysis: The naphthalene core of this compound is largely rigid, but the methoxy and methyl ester substituents can rotate around their single bonds. MD simulations can explore the potential energy surface associated with these rotations to identify the most stable, low-energy conformations (rotamers) and the energy barriers between them. This is achieved by generating a large ensemble of molecular structures over a simulation trajectory, which can then be clustered to identify recurring conformations. nih.gov
Solvent Effects: The behavior of a molecule can change significantly in different solvents. MD simulations explicitly model the interactions between the solute (this compound) and surrounding solvent molecules. These simulations can reveal:
Solvation Shell Structure: How solvent molecules arrange themselves around the solute.
Hydrogen Bonding: The formation and lifetime of hydrogen bonds if protic solvents are used.
Conformational Preference: The solvent can stabilize certain conformations over others, potentially shifting the conformational equilibrium compared to the gas phase. For example, a polar solvent would better stabilize a conformation with a larger dipole moment.
Reaction Pathway Modeling and Transition State Characterization for this compound Synthesis and Transformations
Computational modeling is an invaluable tool for elucidating the mechanisms of chemical reactions, including the synthesis and subsequent transformations of this compound. By mapping the potential energy surface of a reaction, researchers can identify intermediates, transition states, and determine activation energies, thereby explaining reaction outcomes and selectivity.
A pertinent example involves the computational investigation of the reaction between naphthoate derivatives and Grignard reagents. nih.gov In a study of the isomer, methyl 1-methoxy-2-naphthoate, DFT calculations were used to model the complexation of the molecule with CH₃MgCl. nih.gov The calculations were able to determine the relative stabilities of different bidentate complexation modes, where the magnesium atom coordinates with both the ester and methoxy groups. nih.gov This chelation was identified as a key step in the subsequent substitution reaction.
The computational models for these reactions involve:
Locating Stationary Points: Geometries of reactants, intermediates, transition states, and products are optimized.
Frequency Calculations: These are performed to characterize the stationary points. A stable species (reactant, product) will have all real vibrational frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Crucially, the same study noted that moving the methoxy group to the 3-position, as in this compound, disrupts the reactivity observed with the 1-methoxy isomer. nih.gov This implies that the transition state for the reaction involving this compound is significantly higher in energy, a hypothesis that can be directly tested and quantified through reaction pathway modeling.
Prediction of Spectroscopic Parameters and Validation with Experimental Data for this compound
Quantum chemical calculations can predict various spectroscopic parameters with a high degree of accuracy. These theoretical spectra are vital for interpreting experimental data and confirming molecular structures.
Predicted Spectroscopic Data:
Vibrational Spectra (IR and Raman): DFT calculations can compute the vibrational frequencies and intensities of a molecule. The resulting theoretical spectrum can be compared with experimental FT-IR and FT-Raman spectra to assign specific vibrational modes to observed peaks. asianrepo.org
NMR Spectra: Theoretical calculations can predict nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ) for ¹H and ¹³C NMR. These predicted shifts are often used to help assign complex experimental spectra.
Electronic Spectra (UV-Vis): Time-dependent DFT (TD-DFT) is used to calculate the energies of electronic transitions from the ground state to excited states. These transition energies and their corresponding oscillator strengths can be used to simulate a UV-Vis absorption spectrum. researchgate.net
Mass Spectrometry Parameters: While not a direct spectral prediction, computational methods can predict properties relevant to mass spectrometry. For instance, predicted Collision Cross Section (CCS) values, which relate to the shape and size of an ion in the gas phase, can be calculated. These values can aid in the identification of compounds in ion mobility-mass spectrometry experiments. uni.lu
For this compound, predicted CCS values for various adducts have been calculated and are available in public databases.
| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 217.08592 | 144.5 |
| [M+Na]⁺ | 239.06786 | 153.5 |
| [M-H]⁻ | 215.07136 | 149.6 |
| [M+NH₄]⁺ | 234.11246 | 164.5 |
| [M+K]⁺ | 255.04180 | 151.4 |
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives (Focus on theoretical modeling, not biological outcomes)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and a specific activity. brieflands.com For derivatives of this compound, QSAR models could be developed to predict a theoretical property (e.g., binding affinity to a receptor, reaction rate) based on descriptors calculated from their molecular structure. The focus here is on the theoretical framework of building such a model.
The QSAR Modeling Process:
Dataset Preparation: A set of molecules (derivatives of the parent compound) with known activity values is collected.
Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated. These descriptors quantify various aspects of the molecular structure.
Model Building: Statistical methods are used to select the most relevant descriptors and build a mathematical equation that correlates these descriptors with the observed activity.
Model Validation: The predictive power of the model is rigorously tested using statistical validation techniques.
Types of Molecular Descriptors: The descriptors used in QSAR models for naphthalene-based compounds can be broadly categorized:
Constitutional (1D/2D): Based on the 2D structure, such as molecular weight, atom counts, and topological indices. nih.gov
Geometrical (3D): Derived from the 3D conformation of the molecule, such as molecular surface area, volume, and moments of inertia. nih.gov
Quantum Chemical: Electronic properties calculated using methods like DFT, including dipole moment, HOMO/LUMO energies, and atomic charges. researchgate.net
Field-Based (3D/4D): Descriptors like those from Comparative Molecular Field Analysis (CoMFA), which calculate steric and electrostatic fields around the molecules. researchgate.net
Modeling Techniques: Various statistical and machine learning methods are used to construct the QSAR equation. Common approaches seen in studies of related aromatic compounds include:
Multiple Linear Regression (MLR): A method to create a linear equation between the activity and several descriptors. brieflands.com
Partial Least Squares (PLS): A regression technique suitable for datasets with many, often correlated, descriptors. nih.gov
k-Nearest Neighbors (k-NN): A classification method that predicts the activity of a new compound based on the activities of its closest neighbors in the descriptor space. nih.gov
Artificial Neural Networks (ANN): A machine learning approach that can model complex, non-linear relationships between descriptors and activity. brieflands.com
A 3D-QSAR study on naphthoquinone derivatives, for example, successfully used CoMFA to generate a reliable predictive model. researchgate.net Such a model for this compound derivatives would allow for the virtual screening of new compounds and guide the synthesis of molecules with desired theoretical properties, optimizing research efforts.
Advanced Applications in Materials Science and Engineering
Methyl 3-methoxy-2-naphthoate as a Building Block for Advanced Polymeric Materials
The naphthalene (B1677914) core of this compound imparts thermal stability and mechanical rigidity, making it an attractive candidate as a monomer for advanced polymeric materials. While direct polymerization of this compound is not typical, it can be chemically modified to create difunctional monomers suitable for polymerization. For instance, reduction of the ester group to an alcohol and subsequent derivatization, or demethylation of the methoxy (B1213986) group to a hydroxyl, can yield diol monomers. Similarly, further functionalization of the naphthalene ring can produce dicarboxylic acid or diamine monomers.
These naphthalene-based monomers can be incorporated into various polymer backbones, such as polyesters, polyamides, and polyimides. The inclusion of the bulky and rigid naphthalene unit is expected to enhance the thermal properties of the resulting polymers, leading to higher glass transition temperatures (Tg) and improved thermal stability. Naphthalene-based polymers have been synthesized through methods like Friedel–Crafts crosslinking, demonstrating the versatility of the naphthalene scaffold in creating porous and catalytically active polymeric materials researchgate.netmdpi.com. The specific substitution pattern of this compound can also influence the processability and final properties of the polymers. For example, the methoxy group can affect solubility and intermolecular interactions within the polymer matrix.
Below is a table illustrating the potential monomer derivatives of this compound and the corresponding polymer types they could form.
| Monomer Derivative of this compound | Potential Polymer Type |
| Naphthalene dicarboxylic acid derivative | Polyester, Polyamide |
| Naphthalene diol derivative | Polyester, Polyurethane |
| Naphthalene diamine derivative | Polyamide, Polyimide |
Integration of this compound into Supramolecular Assemblies and Frameworks
The planar aromatic structure of this compound makes it an ideal component for the construction of supramolecular assemblies and frameworks. These ordered structures are formed through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. The ester and methoxy groups of this compound can participate in hydrogen bonding with complementary molecules, while the naphthalene ring system is prone to π-π stacking interactions.
The self-assembly of naphthalene-appended derivatives has been shown to form structures like nanofibers and nanotwists rsc.org. The specific arrangement of molecules within these assemblies is dictated by the interplay of various intermolecular forces. For instance, studies on naphthoic acids have revealed that strong hydrogen bonding and weaker C-H···π/π···π interactions direct the packing modes in molecular crystals science.gov. The methoxy group in this compound can influence the electronic nature of the aromatic system, thereby modulating the strength and geometry of these π-π stacking interactions.
The integration of this compound into such frameworks could lead to materials with interesting optical and electronic properties, with potential applications in sensing, catalysis, and molecular recognition.
Role of this compound in Organic Electronic Materials Research (e.g., as a monomer or dopant)
Naphthalene derivatives are extensively studied for their applications in organic electronics, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs) gatech.edunbinno.comnih.gov. The delocalized π-electron system of the naphthalene core provides good charge transport properties nih.govresearchgate.net. The electronic characteristics of naphthalene derivatives can be fine-tuned by the introduction of various functional groups nbinno.com.
This compound, with its electron-donating methoxy group and electron-withdrawing ester group, possesses a molecular structure that could be beneficial for organic electronic materials. The methoxy group can influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical parameters for charge injection and transport in electronic devices rsc.org. The presence of these functional groups can alter the electronic and optical properties of the naphthalene core nbinno.com.
While not a primary charge transport material on its own, this compound could serve as a monomer for the synthesis of conjugated polymers or as a dopant in organic semiconductor layers. As a monomer, it could be incorporated into polymer chains to tune the electronic properties and morphology of the resulting material. As a dopant, it could be used to modify the conductivity and energy levels of host materials. The study of naphthalene diimides has shown that this class of molecules offers tunability of both HOMO and LUMO levels, which is crucial for optimizing the performance of organic electronic devices rsc.org.
Surface Chemistry and Interfacial Phenomena Studies Involving this compound
The study of surface chemistry and interfacial phenomena is crucial for a wide range of applications, from coatings and adhesives to sensors and biomedical devices. The adsorption of aromatic compounds onto surfaces is influenced by factors such as the nature of the adsorbent and adsorbate, including functional groups, polarity, and molecular size researchgate.net.
This compound, being an aromatic ester, is expected to exhibit interesting interfacial properties. The naphthalene ring provides a hydrophobic character, while the methoxy and ester groups introduce polarity. This amphiphilic nature could lead to its assembly at interfaces, influencing surface tension and wetting behavior. Studies on the adsorption of flavor-active esters on hydrophobic resins have shown that hydrophobicity and the presence of functional groups play a significant role in the adsorption behavior ul.ieul.ie.
The electronic properties of naphthalene compounds have been shown to influence their interaction with surfaces. For example, the contact angles of a series of naphthalene compounds on a fluorinated polymer were found to be affected by the electronegativity of the constituent atoms, suggesting that dipole-dipole interactions play a significant role nih.gov. The methoxy and ester groups of this compound would create a specific charge distribution and dipole moment, which would in turn govern its interactions at interfaces. This makes it a valuable model compound for studying the fundamental aspects of adsorption and self-assembly of functionalized aromatic molecules on various substrates.
The table below summarizes the key molecular features of this compound and their expected influence on its interfacial behavior.
| Molecular Feature | Expected Influence on Interfacial Behavior |
| Naphthalene Ring | Hydrophobic interactions, π-stacking at surfaces |
| Methoxy Group | Polarity, potential for hydrogen bonding, modification of electronic properties |
| Methyl Ester Group | Polarity, potential for hydrogen bonding, hydrolytic susceptibility |
Precursor Applications of this compound in Nanomaterial Synthesis
The synthesis of nanomaterials with controlled size, shape, and properties is a major focus of current research. Organic molecules can play a crucial role in nanomaterial synthesis, acting as precursors, capping agents, or templates. The use of biogenic capping agents in the synthesis of metallic nanoparticles, for instance, helps to control their growth and stability frontiersin.org.
Naphthalene derivatives have been utilized in the synthesis of carbon-based nanomaterials. For example, they can serve as precursors for the formation of carbon dots, which are fluorescent nanoparticles with applications in bioimaging and sensing acs.org. The thermal decomposition or hydrothermal treatment of organic precursors like this compound could potentially lead to the formation of carbonaceous nanostructures. The presence of oxygen-containing functional groups (methoxy and ester) might influence the surface chemistry and properties of the resulting nanomaterials.
Furthermore, this compound could potentially be used as a capping agent in the synthesis of inorganic nanoparticles. Capping agents are molecules that bind to the surface of nanoparticles, preventing their aggregation and controlling their growth researchgate.net. The ester and methoxy groups of this compound could coordinate with metal ions on the nanoparticle surface, providing a stabilizing layer. The rigid naphthalene backbone could also impart specific organizational motifs to the nanoparticle assemblies.
Chemical Biology and Mechanistic Medicinal Chemistry Explorations
Investigations into Molecular Interactions of Methyl 3-methoxy-2-naphthoate with Biological Macromolecules (e.g., enzyme active sites, DNA binding motifs)
While specific experimental studies detailing the molecular interactions of this compound with biological macromolecules are not extensively documented in publicly available literature, the structural characteristics of the molecule allow for informed hypotheses regarding its potential binding behaviors. The planar naphthalene (B1677914) ring system is a key feature that can facilitate interactions with biological targets through various non-covalent forces.
Enzyme Active Sites: The hydrophobic nature of the naphthalene core suggests that it could favorably interact with hydrophobic pockets within enzyme active sites. Many enzymes possess such regions to accommodate nonpolar substrates or allosteric modulators. The methoxy (B1213986) and methyl ester groups, being polar, could engage in hydrogen bonding or dipole-dipole interactions with amino acid residues like serine, threonine, tyrosine, aspartate, or glutamate (B1630785) in an active site. For instance, studies on other naphthalene-based compounds have shown their ability to inhibit enzymes like lactate (B86563) dehydrogenase by occupying the substrate-binding site frontiersin.org. Computational docking studies could further elucidate potential enzyme targets and specific binding modes for this compound.
DNA Binding Motifs: The planar aromatic structure of this compound is a common feature in molecules that interact with DNA. One potential mode of interaction is intercalation, where the flat naphthalene ring inserts itself between the base pairs of the DNA double helix. This mode of binding is often stabilized by π-stacking interactions with the aromatic bases of DNA. Naphthalene diimide derivatives, for example, are known to bind to G-quadruplex DNA structures, with the binding mode being influenced by the specific DNA topology mdpi.com. Additionally, the substituents on the naphthalene ring can influence the binding affinity and specificity. The methoxy and methyl ester groups could potentially interact with the phosphate (B84403) backbone or the edges of the base pairs in the major or minor grooves of DNA. While some naphthalimide derivatives have been shown to stabilize DNA, others can cause destabilization, indicating that the nature of the substituents is critical for the type of interaction nih.gov.
A summary of potential interactions based on the structural features of this compound is presented below.
| Macromolecule | Potential Interaction Type | Interacting Moiety of this compound |
| Enzymes | Hydrophobic interactions | Naphthalene ring |
| Hydrogen bonding | Methoxy group (oxygen atom) | |
| Hydrogen bonding | Methyl ester group (carbonyl oxygen) | |
| DNA | Intercalation (π-stacking) | Naphthalene ring |
| Groove binding | Methoxy group, Methyl ester group |
Further research, including co-crystallization studies, nuclear magnetic resonance (NMR) spectroscopy, and computational modeling, is necessary to experimentally validate and characterize these potential interactions.
Elucidation of Molecular Mechanisms of Action for this compound Derivatives (Focus on binding/interaction, not therapeutic efficacy)
While the molecular mechanism of action for this compound itself is not extensively detailed, studies on its derivatives provide insights into how this chemical scaffold can interact with biological systems at a molecular level.
A notable derivative, S-8921 (methyl 1-(3,4-dimethoxyphenyl)-3-(3-ethylvaleryl)-4-hydroxy-6,7,8-trimethoxy-2-naphthoate), has been identified as an inhibitor of the ileal Na+/bile acid cotransporter nih.gov. This protein is responsible for the reabsorption of bile acids in the intestine. The mechanism of inhibition by S-8921 involves altering the sodium-dependent transport mechanisms of the brush-border membranes in the intestinal mucosa nih.gov. This interaction prevents the reabsorption of bile acids, leading to their excretion nih.gov. The binding of S-8921 to the transporter is likely mediated by a combination of hydrophobic interactions involving its multiple aromatic rings and the ethylvaleryl group, and hydrogen bonding through its hydroxyl and methoxy groups.
Another area of investigation involves methyl-2-naphthoate derivatives isolated from the roots of Morinda officinalis. These compounds have demonstrated anti-inflammatory properties, and their mechanism of action has been linked to the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway researchgate.netresearchgate.net. NF-κB is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. In inflammatory responses, NF-κB is translocated to the nucleus where it activates the expression of pro-inflammatory genes. The studied methyl-2-naphthoate derivatives were found to block the nuclear translocation of NF-κB researchgate.netresearchgate.net. This suggests a direct or indirect interaction with components of the NF-κB signaling cascade, potentially by inhibiting IκB kinase (IKK) or by interfering with the binding of NF-κB to its DNA target sequences. Iridoid glycosides from Morinda officinalis have also been shown to inhibit the NF-κB pathway frontiersin.orgnih.gov.
The table below summarizes the mechanistic insights gained from derivatives of this compound.
| Derivative Class | Biological Target/Pathway | Molecular Interaction/Mechanism |
| S-8921 | Ileal Na+/bile acid cotransporter | Inhibition of sodium-dependent transport, preventing bile acid reabsorption nih.govnih.gov. |
| Morinda officinalis Naphthoates | NF-κB signaling pathway | Blockade of nuclear translocation of NF-κB, suppressing pro-inflammatory gene expression researchgate.netresearchgate.net. |
This compound as a Scaffold for Fluorescent Probes and Chemical Sensors (Focus on probe design and sensing mechanism)
The naphthalene core of this compound provides a foundation for the development of fluorescent probes and chemical sensors. Naphthalene derivatives are widely utilized in this capacity due to their inherent photophysical properties, such as high quantum yields and excellent photostability researchgate.netnih.gov. The fluorescence of the naphthalene scaffold is sensitive to the nature and position of substituents, which can be strategically modified to create sensors for various analytes researchgate.net.
Probe Design Principles: The design of a fluorescent probe based on the this compound scaffold would involve the introduction of a recognition moiety that selectively interacts with the target analyte. This interaction would then induce a change in the fluorescence properties of the naphthalene fluorophore, such as an increase ("turn-on"), decrease ("turn-off"), or a shift in the emission wavelength (ratiometric sensing) researchgate.net.
The methoxy and methyl ester groups on the this compound scaffold can influence its fluorescent properties and serve as handles for further chemical modification. The methoxy group, being an electron-donating group, can increase the fluorescence quantum yield of the naphthalene ring mdpi.com. The methyl ester group can be hydrolyzed to a carboxylic acid, which can then be coupled to various recognition units, such as chelators for metal ions or pharmacophores for biological targets. For example, Schiff base structures can be incorporated to create probes for metal ions like Cu2+ nih.govnih.gov.
Sensing Mechanisms: Several mechanisms can be employed in the design of fluorescent probes using a naphthalene scaffold:
Photoinduced Electron Transfer (PET): A recognition unit with a lone pair of electrons can quench the fluorescence of the naphthalene fluorophore through PET. Upon binding of the analyte to the recognition unit, the PET process is inhibited, leading to a "turn-on" fluorescence response researchgate.net.
Intramolecular Charge Transfer (ICT): The introduction of both electron-donating (like the methoxy group) and electron-accepting groups on the naphthalene ring can lead to an ICT state upon excitation. The binding of an analyte can alter the energy of the ICT state, resulting in a shift in the fluorescence emission spectrum researchgate.net.
Chelation Enhanced Fluorescence (CHEF): A non-fluorescent or weakly fluorescent probe with a chelating unit can become highly fluorescent upon binding to a metal ion. This is due to the rigidification of the molecular structure and the blockage of non-radiative decay pathways bohrium.com.
The table below outlines potential design strategies for fluorescent probes based on the this compound scaffold.
| Probe Design Strategy | Modification to Scaffold | Sensing Mechanism | Potential Analyte |
| Metal Ion Sensor | Hydrolysis of ester to carboxylic acid, followed by amidation with a chelating agent (e.g., a Schiff base). | CHEF or PET | Transition metal ions (e.g., Zn2+, Cu2+) nih.govnih.govbohrium.com. |
| pH Sensor | Introduction of an ionizable group (e.g., an amine or phenol) via modification of the ester. | ICT or PET | Protons (H+) |
| Biologically-targeted Probe | Coupling of a biologically active ligand to the carboxylic acid handle. | Changes in fluorescence upon binding to the biological target. | Specific proteins or enzymes. |
The versatility of the naphthalene scaffold makes this compound a promising starting point for the rational design of novel fluorescent probes and chemical sensors.
In Vitro Metabolic Stability and Biotransformation Studies of this compound (Focus on chemical transformation, not in vivo effects)
Primary Metabolic Pathways: In vitro metabolism studies are typically conducted using liver microsomes, which contain a high concentration of cytochrome P450 (CYP) enzymes. For naphthalene and its derivatives, the major metabolic reactions are aromatic hydroxylation and epoxide formation researchgate.netnih.govresearchgate.netnih.gov.
Aromatic Hydroxylation: CYP enzymes can directly hydroxylate the naphthalene ring at various positions, leading to the formation of different naphthol isomers. For naphthalene itself, 1-naphthol (B170400) and 2-naphthol (B1666908) are major metabolites researchgate.netnih.gov. The presence of the methoxy group on this compound will influence the regioselectivity of hydroxylation.
O-Demethylation: The methoxy group is susceptible to O-demethylation by CYP enzymes, which would yield a hydroxyl group and formaldehyde (B43269) frontiersin.orgnih.gov. This would result in the formation of a dihydroxynaphthoic acid methyl ester derivative.
Ester Hydrolysis: The methyl ester group can be hydrolyzed by carboxylesterases, which are also present in liver microsomes, to yield the corresponding carboxylic acid, 3-methoxy-2-naphthoic acid, and methanol (B129727) acs.orgmdpi.com.
Secondary Metabolism: The primary metabolites can undergo further biotransformation. For example, the newly formed hydroxyl groups can be conjugated with glucuronic acid or sulfate (B86663) by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively, to form more water-soluble products researchgate.net.
The table below summarizes the predicted primary metabolic transformations of this compound.
| Metabolic Reaction | Enzyme Family | Potential Metabolite |
| Aromatic Hydroxylation | Cytochrome P450 (CYP) | Hydroxylated this compound |
| O-Demethylation | Cytochrome P450 (CYP) | Methyl 3-hydroxy-2-naphthoate |
| Ester Hydrolysis | Carboxylesterases | 3-methoxy-2-naphthoic acid |
Studies with human liver microsomes have shown that alkyl substitution on the naphthalene ring can shift the metabolism towards side-chain oxidation at the expense of aromatic ring oxidation researchgate.netnih.govwur.nl. While this compound does not have a long alkyl chain, the presence of the methoxy and methyl ester groups will undoubtedly influence its metabolic profile. The in vitro half-life (t1/2) and intrinsic clearance (CLint) of this compound could be determined through incubation with liver microsomes and subsequent analysis of the parent compound's disappearance over time.
Environmental Chemistry and Degradation Studies
Photodegradation Pathways of Methyl 3-methoxy-2-naphthoate in Environmental Matrices
Photodegradation, the breakdown of compounds by light, is a significant process in the environmental degradation of organic molecules. For this compound, both direct and indirect photolysis are expected to be relevant degradation pathways in atmospheric and aquatic environments.
Direct photolysis involves the absorption of solar radiation by the molecule itself, leading to its excitation and subsequent decomposition. The naphthalene (B1677914) ring system in this compound can absorb ultraviolet (UV) radiation, which may lead to the cleavage of the ester and methoxy (B1213986) functional groups.
Indirect photolysis, on the other hand, is mediated by photochemically generated reactive species in the environment, such as hydroxyl radicals (•OH), singlet oxygen, and peroxide radicals. In sunlit surface waters, hydroxyl radicals are highly reactive and can readily attack the aromatic rings and the ester and methoxy groups of the molecule. The reaction with hydroxyl radicals is often the dominant photodegradation pathway for many organic pollutants in the environment.
Based on studies of other aromatic esters and polycyclic aromatic hydrocarbons (PAHs), the photodegradation of this compound is likely to proceed through the following key steps:
Hydroxylation of the Naphthalene Ring: The aromatic rings are susceptible to attack by hydroxyl radicals, leading to the formation of various hydroxylated intermediates.
O-Demethylation: The methoxy group can be cleaved, resulting in the formation of a hydroxyl group and formaldehyde (B43269).
Ester Hydrolysis: The ester linkage can be broken, yielding 3-methoxy-2-naphthoic acid and methanol (B129727).
Ring Cleavage: Further oxidation can lead to the opening of the aromatic rings, ultimately resulting in the formation of smaller, more biodegradable organic acids and eventually mineralization to carbon dioxide and water.
The specific intermediates and final products will depend on the environmental conditions, such as the intensity of solar radiation, the presence of photosensitizers (like dissolved organic matter), and the availability of oxygen.
Table 1: Potential Photodegradation Products of Structurally Similar Aromatic Compounds
| Parent Compound | Photodegradation Product(s) | Environmental Matrix |
| Naphthalene | 1-Naphthol (B170400), 2-Naphthol (B1666908), Phthalic anhydride | Aqueous |
| Dimethyl Phthalate | Monomethyl phthalate, Phthalic acid | Aqueous |
| Anisole | Phenol, Hydroquinone | Aqueous |
This table presents potential degradation products based on studies of similar compounds and is for illustrative purposes.
Biodegradation Mechanisms and Microbial Transformations of this compound
Biodegradation, the breakdown of organic substances by microorganisms, is a crucial process for the removal of chemical compounds from the environment. The biodegradation of this compound is expected to be carried out by a diverse range of bacteria and fungi present in soil and aquatic ecosystems. The key enzymatic reactions involved are likely to be ester hydrolysis and O-demethylation.
Ester Hydrolysis: The initial and often rate-limiting step in the biodegradation of ester-containing compounds is the cleavage of the ester bond by esterase enzymes. These enzymes are widespread in microorganisms and catalyze the hydrolysis of the ester to an alcohol and a carboxylic acid nih.gov. In the case of this compound, this would result in the formation of 3-methoxy-2-naphthoic acid and methanol.
O-Demethylation: The methoxy group on the naphthalene ring is a target for microbial attack. O-demethylation is a common reaction in the biodegradation of methoxylated aromatic compounds, catalyzed by monooxygenase or dioxygenase enzymes. This process involves the removal of the methyl group, leading to the formation of a hydroxyl group. For this compound, this would lead to the formation of a hydroxylated naphthoic acid derivative.
Following these initial transformations, the resulting intermediates, such as 3-hydroxy-2-naphthoic acid, are further degraded through pathways established for the breakdown of naphthalene and other aromatic compounds. These pathways typically involve ring hydroxylation and subsequent cleavage by dioxygenase enzymes, leading to the formation of central intermediates that can enter the Krebs cycle.
Table 2: Key Microbial Enzymes in the Degradation of Aromatic Compounds
| Enzyme Class | Function | Relevance to this compound |
| Esterases | Hydrolysis of ester bonds | Cleavage of the methyl ester group to form 3-methoxy-2-naphthoic acid and methanol. |
| Monooxygenases/Dioxygenases | O-demethylation, Aromatic ring hydroxylation and cleavage | Removal of the methoxy group and breakdown of the naphthalene ring system. |
| Dehydrogenases | Oxidation of intermediates | Further processing of degradation products to enter central metabolic pathways. |
Advanced Analytical Methodologies for Environmental Monitoring of this compound
The detection and quantification of trace amounts of organic contaminants like this compound in complex environmental matrices such as water, soil, and sediment require sensitive and selective analytical methods. While specific methods for this compound are not established, general approaches for the analysis of similar aromatic compounds can be adapted.
A typical analytical workflow would involve the following steps:
Sample Collection and Preparation: Representative samples are collected from the environment. Water samples may be filtered, while soil and sediment samples are often dried and sieved.
Extraction: The target analyte is extracted from the sample matrix. Common techniques for solid samples include Soxhlet extraction, ultrasonic extraction, and accelerated solvent extraction (ASE) epa.govcabidigitallibrary.org. For water samples, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are frequently employed nih.gov. The choice of solvent is critical and is typically a non-polar or moderately polar organic solvent.
Cleanup and Concentration: The crude extract often contains interfering substances that need to be removed. Cleanup procedures may include column chromatography or gel permeation chromatography. The extract is then concentrated to increase the analyte concentration to a level suitable for instrumental analysis.
Instrumental Analysis: The final determination is usually performed using chromatographic techniques coupled with a detector.
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds env.go.jp. The mass spectrometer provides structural information, allowing for confident identification of the analyte.
High-Performance Liquid Chromatography (HPLC): HPLC is suitable for the analysis of less volatile and thermally labile compounds. It can be coupled with various detectors, such as a UV detector or a mass spectrometer (LC-MS), for sensitive and selective detection nih.govmdpi.com.
Table 3: Common Analytical Techniques for Aromatic Compound Analysis
| Technique | Principle | Application to this compound |
| Extraction | ||
| Solid-Phase Extraction (SPE) | Partitioning of analyte between a solid sorbent and a liquid sample. | Extraction from water samples. |
| Ultrasonic Extraction | Use of ultrasonic waves to enhance solvent extraction from solid matrices. | Extraction from soil and sediment samples epa.govcabidigitallibrary.org. |
| Analysis | ||
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation based on volatility and partitioning, followed by mass-based detection. | Quantification and identification in various environmental matrices env.go.jp. |
| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a mobile and stationary phase. | Analysis of the compound and its potentially less volatile degradation products nih.govmdpi.com. |
Adsorption and Desorption Behavior of this compound in Aquatic and Terrestrial Systems
The transport and fate of this compound in the environment are significantly influenced by its adsorption and desorption behavior in soil and sediment. Adsorption refers to the binding of the compound to particulate matter, while desorption is its release back into the solution phase.
The extent of adsorption is influenced by the physicochemical properties of both the compound and the environmental matrix. Key factors include:
Organic Carbon Content: The organic matter in soil and sediment is a primary sorbent for non-polar organic compounds. It is expected that this compound will exhibit significant adsorption in soils and sediments with high organic carbon content.
Clay Mineralogy: Clay minerals can also contribute to the adsorption of organic compounds through various interactions, including van der Waals forces and hydrogen bonding.
pH: The pH of the soil or water can influence the surface charge of sorbents and the speciation of the compound, although for a neutral compound like this compound, the effect of pH on its own structure is expected to be minimal.
Ionic Strength: The concentration of dissolved salts can affect the solubility of the organic compound and the nature of the sorbent surfaces, thereby influencing adsorption.
The adsorption of this compound can be quantified by determining its soil-water partition coefficient (Kd) or its organic carbon-normalized partition coefficient (Koc). A higher Koc value indicates a greater tendency for the compound to adsorb to organic matter and be less mobile in the environment. Based on its structure, which includes a non-polar naphthalene ring system, it is anticipated to have a moderate to high Koc value.
Desorption is the reverse process of adsorption and determines the potential for the compound to be remobilized into the aqueous phase, making it available for transport, uptake by organisms, and degradation. The desorption process can be influenced by factors such as changes in environmental conditions (e.g., pH, ionic strength) and the aging of the contaminant in the soil or sediment.
Table 4: Factors Influencing the Adsorption of Aromatic Compounds in Soil and Sediment
| Factor | Influence on Adsorption | Expected Effect on this compound |
| Soil/Sediment Organic Matter Content | Increased adsorption with higher organic matter. | Significant adsorption in organic-rich soils and sediments. |
| Clay Content and Type | Adsorption can occur on clay surfaces. | Contribution to overall adsorption, but likely secondary to organic matter. |
| pH | Can affect sorbent surface charge. | Minor direct effect on the compound, but can influence sorbent properties. |
| Ionic Strength | Can influence solubility and sorbent surface interactions. | Potential for a salting-out effect, leading to increased adsorption. |
An in-depth exploration of future research directions and methodological advancements in the study of this compound reveals a landscape ripe with opportunities for innovation. The integration of cutting-edge technologies and interdisciplinary approaches is poised to revolutionize the synthesis, screening, and sustainable development of this important chemical scaffold.
Q & A
Q. What are the recommended safety protocols for handling methyl 3-methoxy-2-naphthoate in laboratory settings?
this compound requires strict adherence to safety measures due to its potential for skin/eye irritation. Key protocols include:
- Use of local exhaust ventilation to minimize inhalation of dust or vapors .
- Personal protective equipment (PPE): Nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent direct contact .
- Storage in sealed glass containers away from oxidizers and heat sources to prevent degradation .
- Immediate decontamination of spills using absorbent materials and proper disposal as hazardous waste .
Q. What synthetic routes are commonly employed to prepare this compound?
The compound is typically synthesized via esterification of 3-methoxy-2-naphthoic acid using methanol under acidic catalysis. Alternative methods include:
- Grignard Reagent Reactions : Alkoxy substitution on aromatic rings, though reactivity depends on substituent positioning .
- Ni-Catalyzed Reductive Cleavage : Efficient for modifying ester groups while preserving the methoxy functionality . Purification often involves recrystallization from ethanol or column chromatography to achieve >95% purity .
Q. How is this compound characterized spectroscopically?
Standard characterization includes:
- FTIR : Peaks at ~1700 cm⁻¹ (ester C=O) and ~1250 cm⁻¹ (methoxy C-O) .
- ¹H/¹³C NMR : Distinct signals for methoxy (δ ~3.9 ppm) and ester methyl groups (δ ~3.7 ppm), with aromatic protons in δ 7.1–8.5 ppm .
- Mass Spectrometry : Molecular ion peak at m/z 202.21 (C₁₂H₁₀O₃) .
Advanced Research Questions
Q. Why does the position of the methoxy group in this compound influence its reactivity with Grignard reagents?
Computational studies reveal that the methoxy group at the 3-position creates steric hindrance and electronic effects, raising the energy barrier (ΔG‡ = +30.8 kcal/mol) for nucleophilic substitution. This disfavors methoxy displacement compared to carbonyl 1,2-addition (ΔG‡ = +22.1 kcal/mol), leading to exclusive chemoselectivity toward the ester group .
Q. What strategies mitigate competing pathways in functionalization reactions involving this compound?
To suppress side reactions (e.g., demethylation or ring oxidation):
Q. How can this compound be applied in fluorescence-based sensing of nitroaromatics?
Derivatives like diisopropyl 4,4'-methylenebis(3-methoxy-2-naphthoate) exhibit strong fluorescence quenching upon interaction with nitroaromatics (e.g., TNT). This is attributed to electron-deficient nitro groups facilitating photo-induced electron transfer (PET) from the naphthoate fluorophore . Optimization involves tuning the methoxy substituent’s electron-donating capacity to enhance sensitivity .
Q. What analytical methods are critical for tracking reaction intermediates in this compound derivatization?
Advanced techniques include:
- HPLC-MS : Monitors real-time conversion and detects transient intermediates .
- In Situ FTIR : Tracks carbonyl group transformations during catalytic reactions .
- DFT Calculations : Predicts transition states and rationalizes experimental selectivity .
Methodological Considerations
Q. How to resolve discrepancies in reported melting points for this compound?
Variations (e.g., 133–136°C vs. 270–290°C in related esters) may arise from impurities or polymorphic forms. Mitigation strategies:
- DSC Analysis : Confirms purity and identifies polymorphs .
- Standardized Recrystallization : Use of single-solvent systems (e.g., ethanol) for consistent crystal packing .
Q. What in vitro models are suitable for assessing the compound’s biological activity?
- Cytotoxicity Screening : MTT assays in human cell lines (e.g., HepG2) to evaluate IC₅₀ values .
- Enzyme Inhibition Studies : Testing against targets like cyclooxygenase-2 (COX-2) due to structural similarity to naphthoate inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
